molecular formula C15H16O5 B132249 (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 39746-00-4

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No. B132249
CAS RN: 39746-00-4
M. Wt: 276.28 g/mol
InChI Key: OBRRYUZUDKVCOO-FVCCEPFGSA-N
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Description

This compound, also known as (−)-Corey lactone, 4-phenyl benzoate alcohol, is commonly used as a chiral substrate and is a versatile building block for prostaglandins .


Synthesis Analysis

The synthesis of this compound involves several steps. Racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta furan-2-one (4) is prepared from cyclopentadiene and dichloroacetyl chloride through a process of cycloaddition and Baeyer-Villiger oxidation .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[b]furan-2-one ring, which is a common structural motif in many natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cycloaddition, Baeyer-Villiger oxidation, and Prins reaction .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 117-119 °C . It has an optical activity of [α]20/D −44°, c = 1.4 in methanol .

Scientific Research Applications

a. Anticancer Agents: (-)-Corey lactone benzoate derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, and further studies could lead to the development of novel chemotherapeutic drugs .

b. Anti-inflammatory Properties: Lactones exhibit anti-inflammatory properties, and (-)-Corey lactone benzoate may contribute to reducing inflammation. Investigating its effects on inflammatory pathways could provide valuable insights for drug development .

c. Antimicrobial Activity: Lactones, including (-)-Corey lactone benzoate, have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Researchers could explore their potential as antimicrobial agents or adjuvants in combination therapies .

Material Applications

Lactones find applications in material science due to their unique properties. Let’s explore how (-)-Corey lactone benzoate fits into this field:

a. Polymer Synthesis: Lactones serve as monomers for polymerization reactions. (-)-Corey lactone benzoate derivatives could be incorporated into polymer matrices to enhance material properties, such as mechanical strength, biodegradability, and thermal stability .

b. Surface Modification: Functionalized lactones can be used for surface modification of materials. Researchers might investigate (-)-Corey lactone benzoate as a potential modifier for improving material surface properties, such as hydrophobicity or adhesion .

Chemical Industry Applications

Lactones contribute to various chemical processes. Let’s explore how (-)-Corey lactone benzoate fits into this context:

a. Synthesis of Fine Chemicals: (-)-Corey lactone benzoate derivatives could serve as building blocks for the synthesis of fine chemicals. Researchers might explore their use in multi-step synthetic routes to obtain valuable compounds .

b. Flavor and Fragrance Industry: Certain lactones contribute to the flavor and fragrance industry. (-)-Corey lactone benzoate derivatives might find applications as aroma compounds or flavor enhancers .

Biotechnological Applications

Lactones play a role in biotechnology. Let’s explore how (-)-Corey lactone benzoate could be relevant:

a. Enzymatic Transformations: Enzymes involved in lactone metabolism can be harnessed for biotechnological applications. (-)-Corey lactone benzoate might serve as a substrate for enzyme-catalyzed reactions, leading to valuable products .

Future Directions

The future directions for this compound could involve its use in the synthesis of new prostaglandin analogs, given its role as a versatile building block .

properties

IUPAC Name

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRRYUZUDKVCOO-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960341
Record name 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

CAS RN

39746-00-4
Record name (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39746-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3aR-(3aα,4α,5β,6aα)]-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl benzoate
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